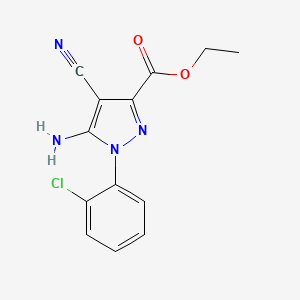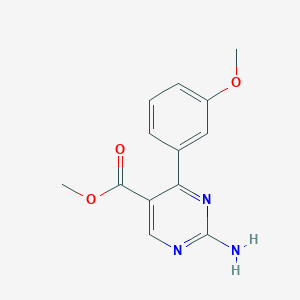![molecular formula C8H12N2S B1421335 N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride CAS No. 920460-40-8](/img/structure/B1421335.png)
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride
Vue d'ensemble
Description
“N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride” is a compound with the molecular formula C8H14Cl2N2S and a molecular weight of 241.18 . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2S.2ClH/c1-6-8(11-5-10-6)4-9-7-2-3-7;;/h5,7,9H,2-4H2,1H3;2*1H . Thiazoles, including this compound, are characterized by significant pi-electron delocalization and have some degree of aromaticity .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 241.18 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Applications De Recherche Scientifique
Insecticidal Activity : One study outlined the synthesis of various isomeric dihydropiperazines, demonstrating the potential of such compounds as bioisosteric replacements for the imidazolidine ring in neonicotinoid compounds, which are known for their insecticidal properties (Samaritoni et al., 2003).
Anticancer Activity : Research has highlighted the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, showing potent anticancer activities. This demonstrates the potential use of these compounds in cancer treatment (Gomha et al., 2017).
CNS Disorders Treatment : A study on cyclopropanamine compounds, closely related to the chemical structure , revealed their use as inhibitors of Lysine-specific demethylase-1 (LSD1), suggesting their application in treating various central nervous system disorders including schizophrenia and Alzheimer's disease (Blass, 2016).
Urease Inhibition and Cytotoxicity : Another study synthesized bi-heterocyclic propanamides and tested them for urease inhibitory potential and cytotoxic behavior, indicating the potential of these compounds as less cytotoxic agents and potent inhibitors of urease, an enzyme that plays a role in various infections (Abbasi et al., 2020).
Antimicrobial Activity : Various studies have explored the antimicrobial properties of thiazole derivatives, highlighting their potential as effective agents against a range of microbial infections (Kumar & Panwar, 2015).
Propriétés
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-6-4-10-8(11-6)5-9-7-2-3-7/h4,7,9H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQUHDRLRSWBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



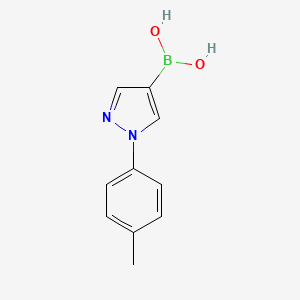

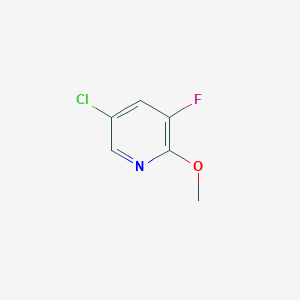
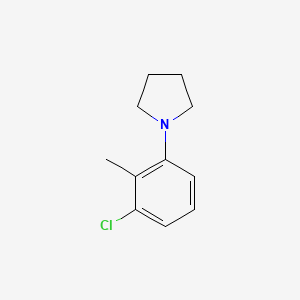

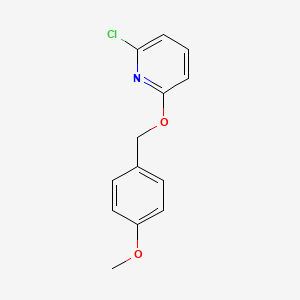
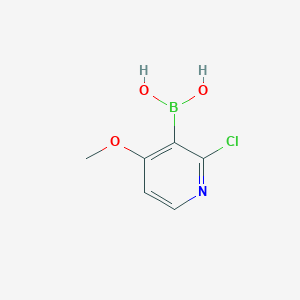
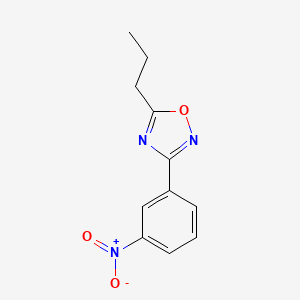

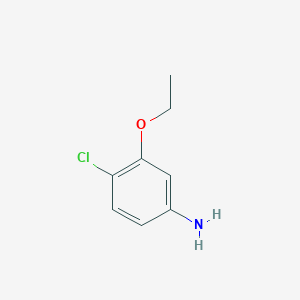
![Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1421270.png)
![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1421272.png)
